2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE
Overview
Description
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the cyano group or the quinoline core.
Substitution: The acetamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of acetamide derivatives .
Scientific Research Applications
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
- 2-{[3-Cyano-4-(4-isopropylphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-phenylacetamide
Uniqueness
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-(4-propan-2-ylphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12(2)13-6-8-14(9-7-13)19-15(10-22)21(27-11-18(23)26)24-16-4-3-5-17(25)20(16)19/h6-9,12,19,24H,3-5,11H2,1-2H3,(H2,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAREPRDGNVVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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